molecular formula C12H12F2O2 B2962911 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid CAS No. 1260826-90-1

1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B2962911
CAS No.: 1260826-90-1
M. Wt: 226.223
InChI Key: ARSUDDLYOOYHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)cyclopentanecarboxylic acid is a fluorinated cyclopentane derivative characterized by a carboxylic acid group attached to a cyclopentane ring substituted with a 2,5-difluorophenyl moiety. The compound is cataloged under MDL number MFCD11037081, indicating its use in specialized chemical synthesis .

Fluorine substituents at the 2- and 5-positions on the phenyl ring confer unique electronic and steric properties, making this compound valuable in pharmaceutical and agrochemical research. However, comprehensive toxicological data remain uninvestigated, necessitating precautions such as avoiding inhalation or skin contact during handling .

Properties

IUPAC Name

1-(2,5-difluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSUDDLYOOYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid typically involves the reaction of cyclopentanone with 2,5-difluorobenzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Positional Isomers: 1-(3,5-Difluorophenyl)cyclopentanecarboxylic Acid

  • CAS : 610791-42-9
  • Molecular Formula : C12H12F2O2
  • Molar Mass : 226.22 g/mol

This isomer differs in fluorine substitution (3,5- vs. 2,5-positions), altering electronic effects. Such differences may influence reactivity in coupling reactions or binding affinity in drug design .

Monofluorinated Analog: 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid

  • CAS : 214262-97-2
  • Molecular Formula : C12H13FO2
  • Molar Mass : 208.23 g/mol

The absence of a second fluorine reduces electron-withdrawing effects, lowering acidity (pKa) compared to difluorinated analogs. This compound is widely used as a precursor for cyclopentanone derivatives in pharmaceuticals, suggesting that the 2,5-difluoro variant could exhibit enhanced metabolic stability or target specificity due to increased fluorination .

Trifluoromethyl-Substituted Analog: 1-(Trifluoromethyl)cyclopentanecarboxylic Acid

  • CAS : 277756-44-2
  • Molecular Formula : C7H9F3O2
  • Molar Mass : 182.14 g/mol
  • Melting Point : 36–38°C

Replacement of the difluorophenyl group with a trifluoromethyl (-CF3) group introduces stronger electron-withdrawing effects, increasing acidity and lipophilicity. This analog is water-insoluble, contrasting with carboxylic acids bearing polar aromatic substituents. Such properties make it suitable for lipid-mediated drug delivery systems .

Sulfonyl-Substituted Derivative: Methyl 1-[(4-Bromophenyl)sulfonyl]cyclopentane-1-carboxylate

  • CAS : 160790-07-8
  • Molecular Formula : C13H15BrO4S

The ester’s logP (octanol/water partition coefficient) and fusion temperature data suggest enhanced stability and solubility profiles compared to the free carboxylic acid form .

Key Comparison Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid N/A C12H12F2O2 ~226.22 2,5-difluorophenyl High acidity, unstudied toxicity
1-(3,5-Difluorophenyl)cyclopentanecarboxylic Acid 610791-42-9 C12H12F2O2 226.22 3,5-difluorophenyl Symmetrical electron withdrawal
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid 214262-97-2 C12H13FO2 208.23 3-fluorophenyl Precursor for cyclopentanones
1-(Trifluoromethyl)cyclopentanecarboxylic Acid 277756-44-2 C7H9F3O2 182.14 trifluoromethyl Lipophilic, low MP (36–38°C)

Research Implications

  • Synthetic Utility : The 2,5-difluoro substitution may offer regioselective advantages in cross-coupling reactions compared to 3,5-isomers.
  • Drug Design : Enhanced acidity from fluorine substituents could improve binding to targets like enzymes or receptors.

Biological Activity

1-(2,5-Difluorophenyl)cyclopentanecarboxylic acid is a compound of interest due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, highlighting findings from various studies, including its effects on ion channels, metabolic stability, and related pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C12H12F2O2
  • Molecular Weight : 226.23 g/mol
  • IUPAC Name : this compound

This compound features a cyclopentane ring substituted with a difluorophenyl group, which is significant for its biological interactions.

Ion Channel Inhibition

Recent studies have identified cyclopentanecarboxylic acids as potent inhibitors of voltage-gated sodium channels, particularly NaV1.7. The compound this compound has been shown to exhibit high selectivity for NaV1.7 over NaV1.5, indicating its potential as an analgesic agent. In a transgenic mouse model of inherited erythromelalgia, this compound demonstrated robust analgesic effects, suggesting its utility in pain management therapies .

Ion Channel Selectivity Effect
NaV1.7HighAnalgesic
NaV1.5Low-

Metabolic Stability

Metabolic stability assays conducted using human liver microsomes revealed that the compound maintains significant stability under physiological conditions. The assay involved incubating the compound with liver microsomes and analyzing the remaining concentration over time using LC-MS/MS techniques. Results indicated that this compound exhibits favorable pharmacokinetic properties, which are essential for drug development .

Case Study 1: Analgesic Efficacy in Animal Models

In a study investigating the analgesic properties of various cyclopentane carboxylic acids, this compound was tested in transgenic mice expressing NaV1.7 channels. The results indicated a significant reduction in pain behavior compared to control groups, reinforcing the hypothesis that selective inhibition of NaV1.7 can lead to effective pain relief .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopentane carboxylic acids has been extensively studied to optimize their biological activity. Modifications on the cyclopentane ring and phenyl substituents were explored to enhance potency and selectivity for NaV1.7. This research underscores the importance of specific substitutions in achieving desired pharmacological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.